

Application Notes and Protocols for Physalin C in Cancer Cell Line Studies

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Compound of Interest

Compound Name: *Physalin C*

Cat. No.: *B15570590*

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Introduction

Physalins are a class of naturally occurring 16,24-cyclo-13,14-seco steroids, primarily isolated from plants of the genus *Physalis* in the Solanaceae family.[1][2] These compounds have garnered significant interest in oncology research due to their diverse biological activities, including potent anticancer, anti-inflammatory, and immunomodulatory effects.[2] While numerous studies have detailed the mechanisms of action for physalins such as A, B, and F, specific research on **Physalin C** is less prevalent in the current literature. One report identifies **Physalin C** as a 7-deoxy-derivative of physalin A.[3]

These application notes provide a comprehensive overview of the use of physalins in cancer cell line studies, drawing upon the extensive research conducted on the most-studied analogues. The protocols and data presented herein are based on the established activities of various physalins and can serve as a foundational guide for investigating the potential anticancer effects of **Physalin C** and other related compounds. The primary mechanisms of action for physalins include the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.[1][4][5]

Quantitative Data Summary

The cytotoxic effects of various physalins have been quantified across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following table summarizes the reported IC50 values for several common physalins.

Physalin Type	Cancer Cell Line	Cancer Type	IC50 Value	Reference
Physalin A	A549	Non-Small Cell Lung Cancer	~28.4 μ M (for 50% cell death)	[6]
Physalin B	HCT116	Human Colon Cancer	1.35 μ M	[2]
MCF-7	Breast Cancer	Not specified, effective	[5]	
MDA-MB-231	Breast Cancer	Not specified, effective	[5]	
T-47D	Breast Cancer	Not specified, effective	[5]	
CA-46	Lymphoma	4.78 \pm 0.61 μ g/mL	[7][8]	
Physalin B & F	Various	Prostate, Kidney, Skin Cancer	0.24–3.17 μ M	[2]
Physalin F	T-47D	Human Breast Carcinoma	3.6 μ g/ml	[2]
Physalin J	HL60, SMMC-7721, A-549, MCF-7, SW-480	Various	> 5 μ M	[2]
PHY-EA Extract*	SU-DHL-4	Lymphoma	9.49 \pm 0.12 μ g/mL	[7][8]
Daudi	Lymphoma	2.49 \pm 0.05 μ g/mL	[7][8]	
CA-46	Lymphoma	4.79 \pm 0.60 μ g/mL	[7][8]	
Physagulin P	A549	Lung Cancer	13.47 \pm 2.73 μ M	[9]

*PHY-EA is an ethyl acetate extract containing Physalin B, O, and L.[7][8]

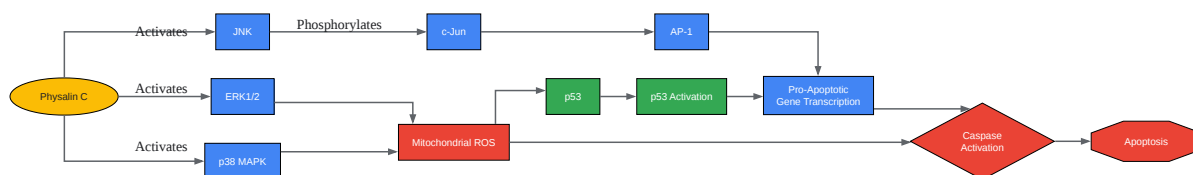
Mechanisms of Action & Signaling Pathways

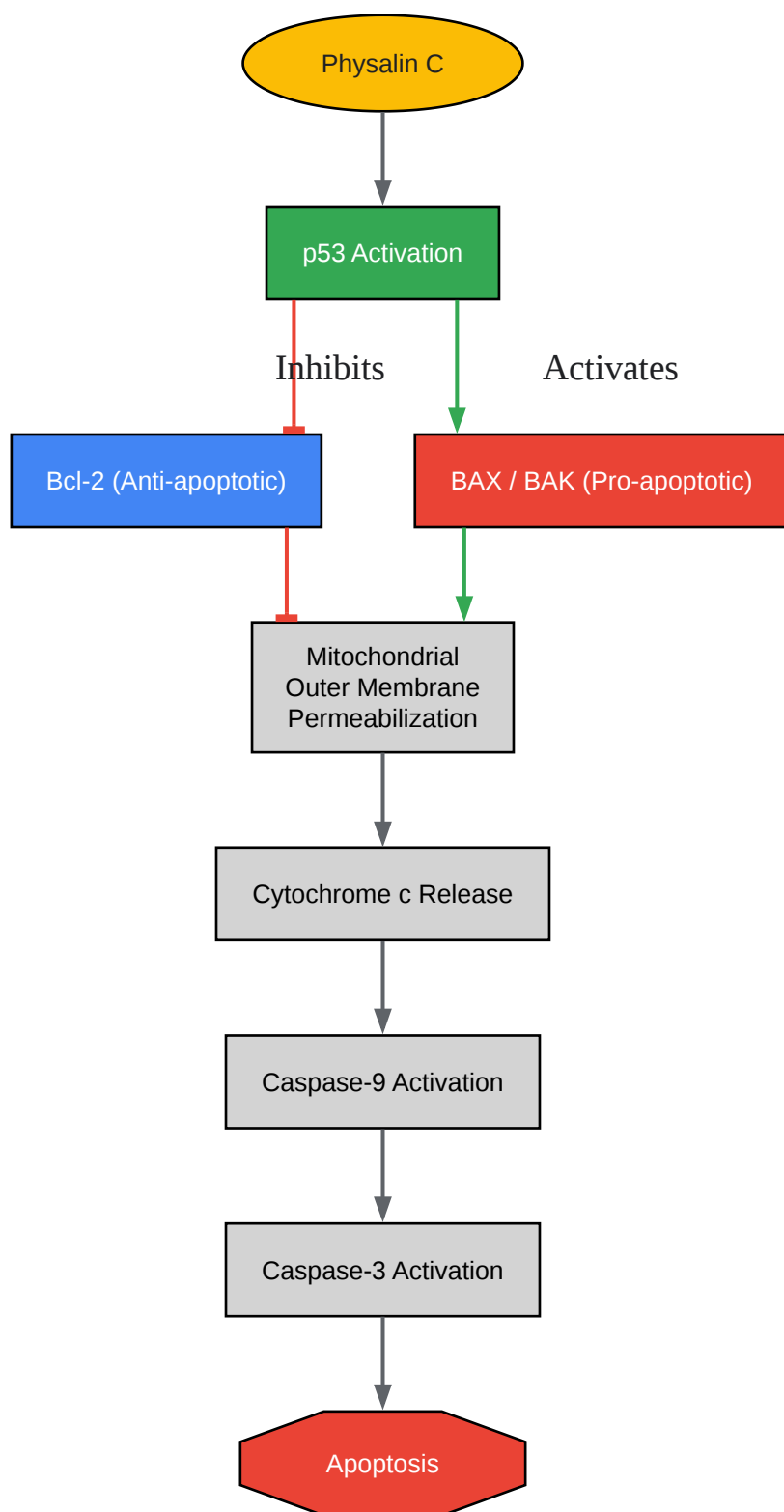
Physalins exert their anticancer effects by modulating multiple cellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. The primary mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.

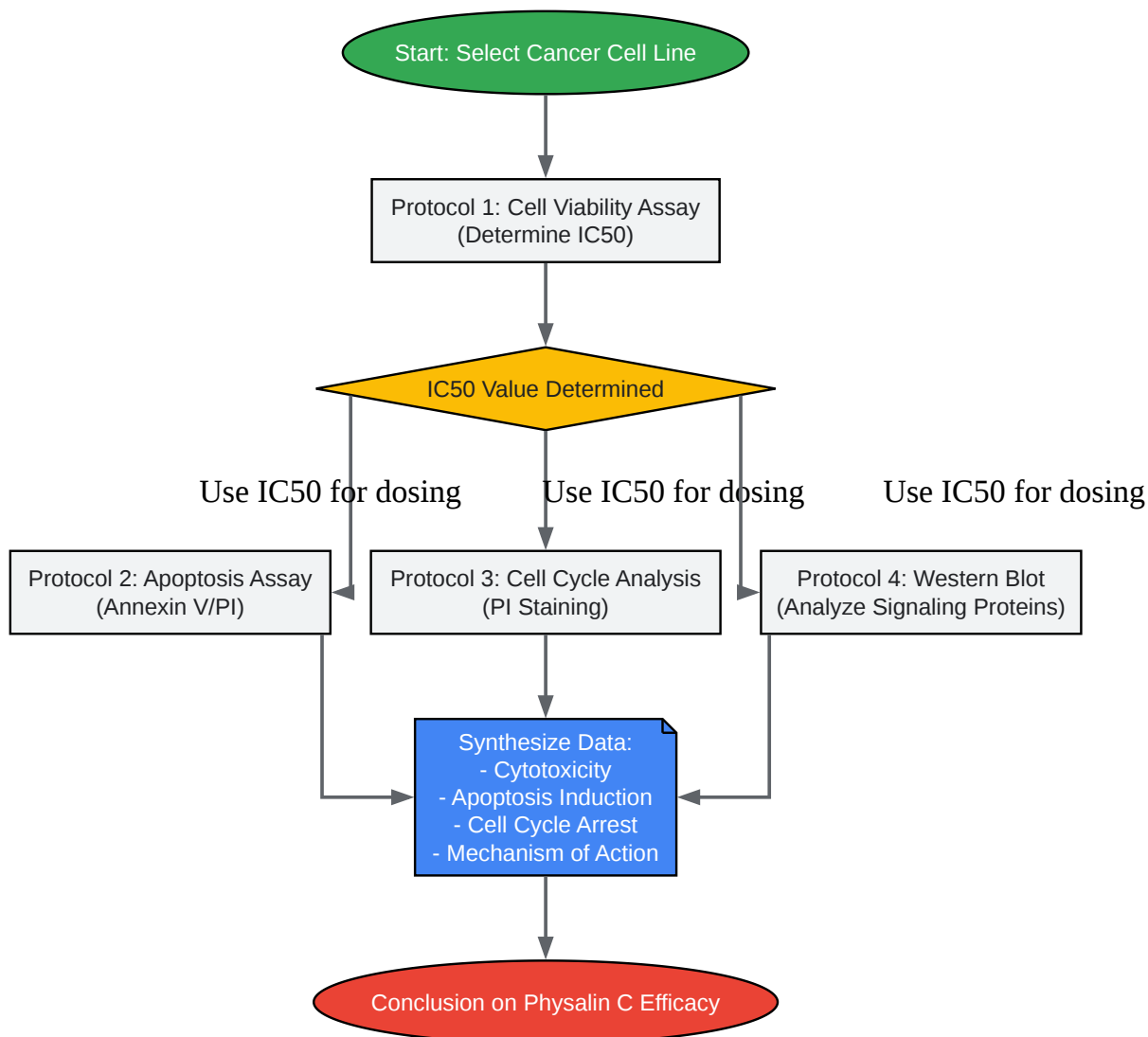
Induction of Apoptosis

Apoptosis is a major mechanism of physalin-induced cell death.[\[1\]](#)[\[4\]](#) Physalins can trigger both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. This is often mediated by the activation of various signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and p53 pathways.

- MAPK Pathway Activation: Physalins have been shown to increase the phosphorylation of key MAPK proteins such as ERK1/2, JNK, and p38.[\[1\]](#)[\[10\]](#)
 - ERK1/2 activation leads to the production of mitochondrial reactive oxygen species (ROS), which in turn causes the release of cytochrome c and the activation of caspases 3, 6, and 9.[\[1\]](#)
 - JNK activation promotes the phosphorylation of c-Jun, leading to the formation of the AP-1 transcription factor, which regulates pro-apoptotic genes.[\[1\]](#)
 - p38 activation increases ROS levels, leading to the activation of the p53 tumor suppressor protein.[\[1\]](#)







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